molecular formula C30H28N2O4 B4952455 2-Phenoxyethyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenoxyethyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4952455
M. Wt: 480.6 g/mol
InChI Key: VRVYMIQDHOYEAQ-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydroquinoline derivatives typically involves multi-step reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an amine in the presence of a catalyst. For this specific compound, the synthesis might involve:

    Condensation Reaction: Combining 2-phenoxyethanol, 2-methyl-5-oxo-7-phenyl-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline, and a carboxylating agent.

    Catalysts: Acidic or basic catalysts to facilitate the reaction.

    Reaction Conditions: Typically carried out under reflux conditions with solvents like ethanol or methanol.

Industrial Production Methods

Industrial production would likely scale up the laboratory synthesis methods, optimizing for yield and purity. This might involve:

    Continuous Flow Reactors: To maintain consistent reaction conditions.

    Purification Techniques: Such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline derivatives.

    Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or pyridinyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents or nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Quinoline derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted hexahydroquinoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Hexahydroquinoline derivatives can act as ligands in catalytic reactions.

    Material Science: Potential use in the development of new materials with specific properties.

Biology

    Enzyme Inhibition: Some derivatives may inhibit specific enzymes, making them useful in biochemical research.

    Receptor Binding: Potential to bind to biological receptors, influencing cellular processes.

Medicine

    Drug Development: Investigated for their potential as therapeutic agents in treating diseases like cancer, inflammation, and neurological disorders.

Industry

    Agriculture: Possible use as agrochemicals or pesticides.

    Pharmaceuticals: As intermediates in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. Generally, hexahydroquinoline derivatives might:

    Bind to Enzymes: Inhibiting their activity.

    Interact with Receptors: Modulating signal transduction pathways.

    Alter Cellular Processes: Affecting cell proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    Hexahydroquinoline Derivatives: Other compounds in this class with similar structures.

    Quinoline Derivatives: Compounds with a quinoline core structure.

Uniqueness

    Structural Features: The presence of the phenoxyethyl and pyridinyl groups might confer unique biological activities.

    Reactivity: Specific functional groups may offer distinct reactivity patterns compared to other derivatives.

Properties

IUPAC Name

2-phenoxyethyl 2-methyl-5-oxo-7-phenyl-4-pyridin-4-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2O4/c1-20-27(30(34)36-17-16-35-24-10-6-3-7-11-24)28(22-12-14-31-15-13-22)29-25(32-20)18-23(19-26(29)33)21-8-4-2-5-9-21/h2-15,23,28,32H,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVYMIQDHOYEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=NC=C4)C(=O)OCCOC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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